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molecular formula C12H12N2O2Si B8320171 3-Nitro-4-[2-(trimethylsilyl)ethynyl]benzonitrile CAS No. 914106-27-7

3-Nitro-4-[2-(trimethylsilyl)ethynyl]benzonitrile

Cat. No. B8320171
M. Wt: 244.32 g/mol
InChI Key: XXXRZXFZDKPNCW-UHFFFAOYSA-N
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Patent
US07951827B2

Procedure details

3-nitro-4-[2-(trimethylsilyl)ethynyl]benzonitrile (61 b) was prepared from aryl bromide 60b as an off-white solid (1.61 g, 66%): mp 81-82° C. (toluene/hexane); 1H NMR δ 8.69 (d, J=1.6 Hz, 1H), 8.20 (dd, J=8.0 and 1.6 Hz, 1H), 7.94 (d, J=8.2 Hz, 1H), 0.27 (s, 9H); HPLC (Method B) tR 8.39 min (100 area % at 254 nm). Anal. (C12H12N2O2Si) C, H, N. 3-chloro-4[(2-(trimethylsilyl)ethynyl]benzonitrile (61c). A mixture of aryl bromide 60c, (3.96 g, 18.2 mmol), (trimethylsilyl)acetylene (1.80 g, 18.23 mmol), PPh3 (0.24 g, 0.91 mol), Pd (PPh3)4 (0.11 g, 0.09 mmol), and CuI (0.17 g, 0.91 mmol) in piperidine was stirred at 90° C. for 1 h. The reaction mixture was poured into water and extracted into EtOAc. Column chromatography [hexanes/EtOAc (40:1)] gave a white solid (3.24 g, 37%); mp 82-83° C.; 1H NMR δ 8.27 (d, J=1.9 Hz, 1H), 8.02 (d, J=8.4 Hz, 1H), 7.78 (dd, J=8.3 and 1.9 Hz, 1H), 0.27 (s, 9H); HPLC (Method B) tR 9.41 min (100 area % at 265 nm). Anal. (C12H12ClNSi) C, H, N, Cl. 4-chloro-3-[2-(trimethylsilyl)ethynyl]benzonitrile (61e) was prepared from aryl iodide 60f to give a white solid (3.11 g, 88%): mp 72-73° C. (hexanes); 1H NMR δ 8.12 (d, J=1.6 Hz, 1H), 7.90 (dd, J=8.2 and 1.6 Hz, 1H), 7.80 (d, J=8.2 Hz, 1H), 0.27 (s, 9H); HPLC (Method B) tR 9.35 min (100 area % at 254 nm). Anal. (C12H12ClNSi) C, H, N, Cl. 4-methoxy-3-[(trimethylsilyl)ethynyl]benzonitrile (61f) was prepared from aryl bromide 60g to give a white solid (8.67 g, 80%): mp 63-64° C. (hexanes; 1H NMR δ 7.87 (d, J=2.2 Hz, 1H), 7.86 (dd, J=9.7 and 2.2 Hz, 1H), 7.24 (d, J=9.7 Hz, 1H), 3.91 (s, 3H), 0.27 (s, 9H); HPLC (Method B) tR 8.31 min (98.12 area % at 254 nm). Anal. (C13H15NOSi) C, H, N. 3-Chloro-4-(3-hydroxy-3-methylbut-1-ynyl)benzonitrile (62b). 2-Methyl-3-butyn-2-ol (2.5 equiv) was added to a mixture of an aryl bromide 60c, K2CO3 (2.5 equiv), CuI (4 mol %), PPh3 (8 mol %), and 10% Pd/C (2 mol %) in DME and water. See Bleicher, L. S. et al., J. Org. Chem., 63, 1109-1118 (1998). The biphasic mixture was stirred at reflux under Ar overnight, and was then filtered (Celite) and partitioned between water and EtOAc. Column chromatography gave a white solid (4.25 g, 77%): mp 63-65° C. (hexane); 1H NMR δ 8.18 (d, J=1.5 Hz, 1H), 7.83 (dd, J=8.1 and 1.6 Hz, 1H), 7.69 (d, J=8.1 Hz, 1H), 5.68 (s, 1H), 1.50 (s, 6H); HPLC (Method B) tR 5.00 min (100 area % at 265 nm). Anal. (C12H10ClNO) C, H, N, Cl.
[Compound]
Name
aryl bromide
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
toluene hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
3-chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.96 g
Type
reactant
Reaction Step Five
Quantity
1.8 g
Type
reactant
Reaction Step Five
Name
Quantity
0.24 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.11 g
Type
catalyst
Reaction Step Five
Name
CuI
Quantity
0.17 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Yield
37%

Identifiers

REACTION_CXSMILES
Cl.Cl.C(NC(C1C=CC(C2C=C(C3C=CC(C(=N)NC(C)C)=CC=3)[O:17][N:16]=2)=CC=1)=N)(C)C.[CH3:32][Si:33]([CH3:45])([CH3:44])[C:34]#[C:35][C:36]1[CH:43]=[CH:42][CH:41]=[CH:40][C:37]=1C#N.BrC1C=CC([C:51]#[N:52])=CC=1Cl.C[Si](C#C)(C)C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[OH2:81]>N1CCCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I.C1(C)C=CC=CC=1.CCCCCC>[N+:16]([C:37]1[CH:40]=[C:41]([CH:42]=[CH:43][C:36]=1[C:35]#[C:34][Si:33]([CH3:32])([CH3:44])[CH3:45])[C:51]#[N:52])([O-:17])=[O:81] |f:0.1.2,11.12,^1:91,93,112,131|

Inputs

Step One
Name
aryl bromide
Quantity
1.61 g
Type
reactant
Smiles
Step Two
Name
toluene hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.CCCCCC
Step Three
Name
3-chloro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C(C)(C)NC(=N)C1=CC=C(C=C1)C1=NOC(=C1)C1=CC=C(C=C1)C(NC(C)C)=N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C#CC1=C(C#N)C=CC=C1)(C)C
Step Five
Name
Quantity
3.96 g
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1)Cl
Name
Quantity
1.8 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
0.24 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1CCCCC1
Name
Quantity
0.11 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
CuI
Quantity
0.17 g
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C#N)C=CC1C#C[Si](C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.24 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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